2,6-Lutidine hydrochloride

Vue d'ensemble

Description

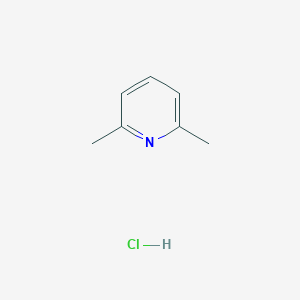

2,6-Lutidine hydrochloride is a heterocyclic aromatic organic compound derived from 2,6-lutidine, which is a dimethyl-substituted derivative of pyridine. It is a colorless liquid with mildly basic properties and a pungent odor. This compound is known for its use as a non-nucleophilic base in organic synthesis due to the steric effects of its two methyl groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Lutidine hydrochloride can be synthesized through the reaction of 2,6-lutidine with hydrochloric acid. The process involves the protonation of 2,6-lutidine to form lutidinium chloride. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia. This method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .

Types of Reactions:

Oxidation: 2,6-Lutidine can undergo oxidation with air to form 2,6-diformylpyridine.

Substitution: It can participate in substitution reactions due to its mildly basic properties.

Common Reagents and Conditions:

Oxidation: Air or oxygen can be used as oxidizing agents.

Substitution: Various electrophiles can be used under mild conditions.

Major Products:

Oxidation: 2,6-Diformylpyridine.

Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.

Applications De Recherche Scientifique

2,6-Lutidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.

Biology: It is used in studies involving the reorientation dynamics of water molecules in binary mixtures.

Industry: It is evaluated for use as a food additive owing to its nutty aroma when present in solution at very low concentrations

Mécanisme D'action

The mechanism of action of 2,6-lutidine hydrochloride involves its role as a base in organic reactions. The steric hindrance provided by the two methyl groups makes it less nucleophilic than pyridine, allowing it to act as a mild base without participating in unwanted side reactions. Protonation of 2,6-lutidine gives lutidinium, which can be used as a weak acid in various chemical processes .

Comparaison Avec Des Composés Similaires

- 3,5-Lutidine

- 2,4-Lutidine

- 2,6-Dimethylpiperidine

Comparison: 2,6-Lutidine hydrochloride is unique due to the steric effects of its two methyl groups, which make it less nucleophilic and more suitable as a non-nucleophilic base in organic synthesis. This property distinguishes it from other lutidine derivatives, which may have different nucleophilic and steric characteristics .

Activité Biologique

2,6-Lutidine hydrochloride, a derivative of 2,6-lutidine (2,6-dimethylpyridine), is a heterocyclic aromatic compound with significant biological and chemical properties. This article delves into its biological activity, including its applications in various fields such as organic synthesis, corrosion inhibition, and potential therapeutic uses.

Chemical Structure : The molecular formula of 2,6-lutidine is , characterized by two methyl groups attached to the pyridine ring. The hydrochloride form is typically used in various applications due to its enhanced solubility in water.

Synthesis Methods : 2,6-Lutidine can be synthesized through several methods:

- From Coal Tar : Initially isolated from coal tar and bone oil.

- Laboratory Synthesis : Involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia.

- Industrial Production : Typically produced by reacting formaldehyde, acetone, and ammonia under controlled conditions .

1. Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for metals like aluminum. Research indicates that it can significantly reduce corrosion rates in acidic environments (e.g., HCl solutions) by forming protective layers on metal surfaces. The adsorption behavior of 2,6-lutidine on aluminum surfaces has been investigated using both experimental and computational methods. The findings suggest that its effectiveness is linked to its molecular structure and the ability to form stable complexes with metal ions .

| Inhibitor | Medium | Corrosion Rate Reduction (%) |

|---|---|---|

| This compound | HCl | 50% |

| Other Pyridine Derivatives | HCl | 30% |

2. Catalytic Activity

In addition to its role as a corrosion inhibitor, this compound has been utilized as a catalyst in various chemical reactions. For instance, it has been shown to catalyze peroxyoxalate chemiluminescence reactions effectively. These reactions are important in analytical chemistry for detecting specific compounds through light emission .

3. Biodegradation Resistance

The biodegradation studies indicate that 2,6-lutidine is more resistant to microbial degradation compared to other pyridine derivatives. This resistance can be attributed to the steric hindrance provided by the two methyl groups on the nitrogen-containing ring structure. Research suggests that while pyridines serve as good carbon and energy sources for certain microorganisms, the presence of methyl groups significantly retards degradation processes .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. The compound exhibits moderate toxicity with an LD50 value of approximately 400 mg/kg when administered orally to rats. This level of toxicity necessitates caution during handling and application .

Case Study 1: Corrosion Inhibition in Industrial Applications

A study conducted on aluminum corrosion in acidic environments demonstrated that the application of this compound resulted in a substantial decrease in corrosion rates compared to untreated samples. The protective effect was attributed to the formation of a stable adsorbed layer on the metal surface.

Case Study 2: Catalysis in Organic Reactions

Another investigation highlighted the role of 2,6-lutidine as a catalyst in chemiluminescent reactions. The study reported enhanced reaction rates and efficiencies when using this compound compared to other standard catalysts.

Propriétés

IUPAC Name |

2,6-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJBUFGFNUEIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.